

BODIPY FL L-Cystine: A Technical Guide for Metabolic Disorder Research

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Compound of Interest

Compound Name: BODIPY FL L-Cystine

Cat. No.: B15364075

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, a constellation of diseases characterized by aberrant biochemical processes, present a significant challenge to human health. Research into the underlying mechanisms of these disorders is paramount for the development of effective therapeutics. A key area of investigation is the role of amino acid transport and metabolism, particularly the import of cystine and its subsequent incorporation into vital intracellular pathways. **BODIPY FL L-Cystine**, a fluorescently labeled analog of the amino acid L-cystine, has emerged as a powerful tool for elucidating these processes. Its high photostability, quantum yield, and specific reactivity with thiols make it an ideal probe for studying cystine uptake, redox metabolism, and related cellular dysfunctions in the context of metabolic diseases.^[1] This technical guide provides an in-depth overview of the applications of **BODIPY FL L-Cystine** in metabolic disorder research, with a focus on quantitative data analysis, detailed experimental protocols, and visualization of relevant biological pathways.

Core Properties and Mechanism of Action

BODIPY FL L-Cystine is a thiol-reactive, green-fluorescent dye.^[2] Its fluorescence is quenched in its oxidized, dimeric state. Upon entering the cell and subsequent reduction of its disulfide bridge, the monomeric BODIPY FL-cysteine molecules are released, resulting in a significant increase in fluorescence. This property allows for the sensitive detection of cystine uptake and intracellular reducing environments.

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~504 nm	[2]
Emission Wavelength (λ_{em})	~511 nm	[2]
Molecular Weight	788.45 g/mol	
Appearance	Orange to red solid powder	[3]
Solubility	Soluble in DMSO	

Applications in Metabolic Disorder Research

The primary application of **BODIPY FL L-Cystine** in metabolic disorder research is the investigation of cystine transport and its downstream effects on cellular redox homeostasis. This is particularly relevant for diseases such as cystinuria, a condition characterized by defective cystine transport, and other disorders associated with oxidative stress.

Studying the xCT (SLC7A11) Cystine/Glutamate Antiporter

A major focus of research has been the study of the xCT antiporter, a key transporter that imports extracellular cystine in exchange for intracellular glutamate. Dysregulation of xCT is implicated in various pathologies, including cancer and neurodegenerative diseases, where the demand for the antioxidant glutathione (GSH) is high. **BODIPY FL L-Cystine** serves as a valuable tool to probe the activity of the xCT transporter.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an experiment using **BODIPY FL L-Cystine** to investigate the effect of a potential therapeutic agent on cystine uptake in a cell model of a metabolic disorder.

Cell Line/Condition	Treatment	Mean Fluorescence Intensity (MFI)	Fold Change vs. Untreated Control
Wild-Type (WT)	Untreated	1500 ± 120	1.0
Wild-Type (WT)	Compound X (10 µM)	1650 ± 150	1.1
Disease Model (DM)	Untreated	450 ± 50	0.3
Disease Model (DM)	Compound X (10 µM)	1200 ± 110	0.8
Disease Model (DM) + xCT Inhibitor	Compound X (10 µM)	500 ± 60	0.33

This data is illustrative and intended to demonstrate how quantitative results from **BODIPY FL L-Cystine** assays can be presented.

Experimental Protocols

General Protocol for Measuring Cystine Uptake using BODIPY FL L-Cystine and Flow Cytometry

This protocol provides a general framework for assessing cystine uptake in cultured cells. Specific parameters such as cell type, seeding density, and incubation times may need to be optimized.

Materials:

- **BODIPY FL L-Cystine**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Cultured cells of interest
- Flow cytometer

Stock Solution Preparation:

- Prepare a 10 mM stock solution of **BODIPY FL L-Cystine** in anhydrous DMSO.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Cell Staining Procedure:

- Seed cells in appropriate culture vessels and grow to the desired confluency.
- On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
- Prepare a working solution of **BODIPY FL L-Cystine** in pre-warmed cell culture medium or PBS at a final concentration of 1-5 μ M.
- Incubate the cells with the **BODIPY FL L-Cystine** working solution for 15-60 minutes at 37°C, protected from light.
- After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
- Harvest the cells using standard trypsinization or cell scraping methods.
- Resuspend the cells in PBS or a suitable buffer for flow cytometry.

Flow Cytometry Analysis:

- Analyze the cells on a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).
- Detect the green fluorescence emission using an appropriate filter (e.g., 530/30 nm bandpass filter).
- Gate on the live cell population based on forward and side scatter properties.
- Record the mean fluorescence intensity (MFI) of the BODIPY FL signal for each sample.

High-Throughput Screening (HTS) Assay for Modulators of Cystine Uptake

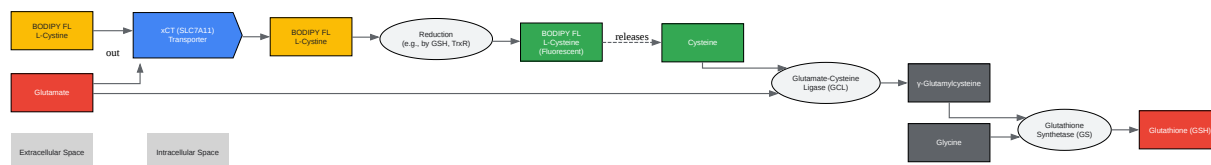
BODIPY FL L-Cystine is amenable to high-throughput screening assays to identify compounds that modulate cystine transport.

Workflow:

- Seed cells in 96-well or 384-well microplates.
- Treat cells with a library of test compounds for a predetermined duration.
- Add **BODIPY FL L-Cystine** to each well and incubate.
- After incubation, wash the plates to remove excess probe.
- Measure the fluorescence intensity in each well using a plate reader.
- Identify "hits" as compounds that significantly increase or decrease the BODIPY FL signal compared to control wells.

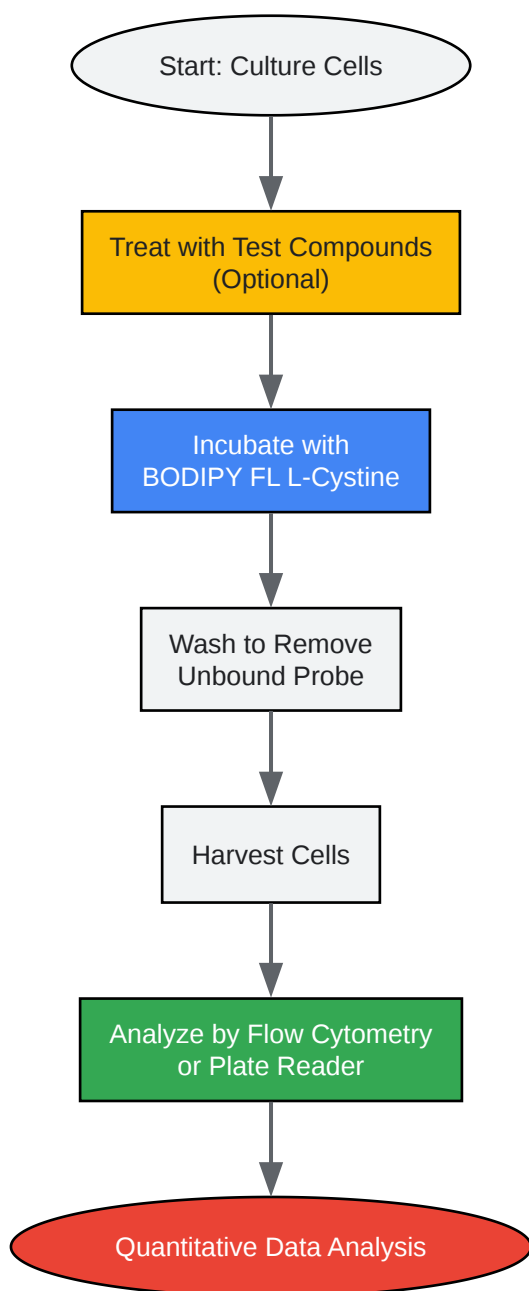
Visualization of Relevant Pathways

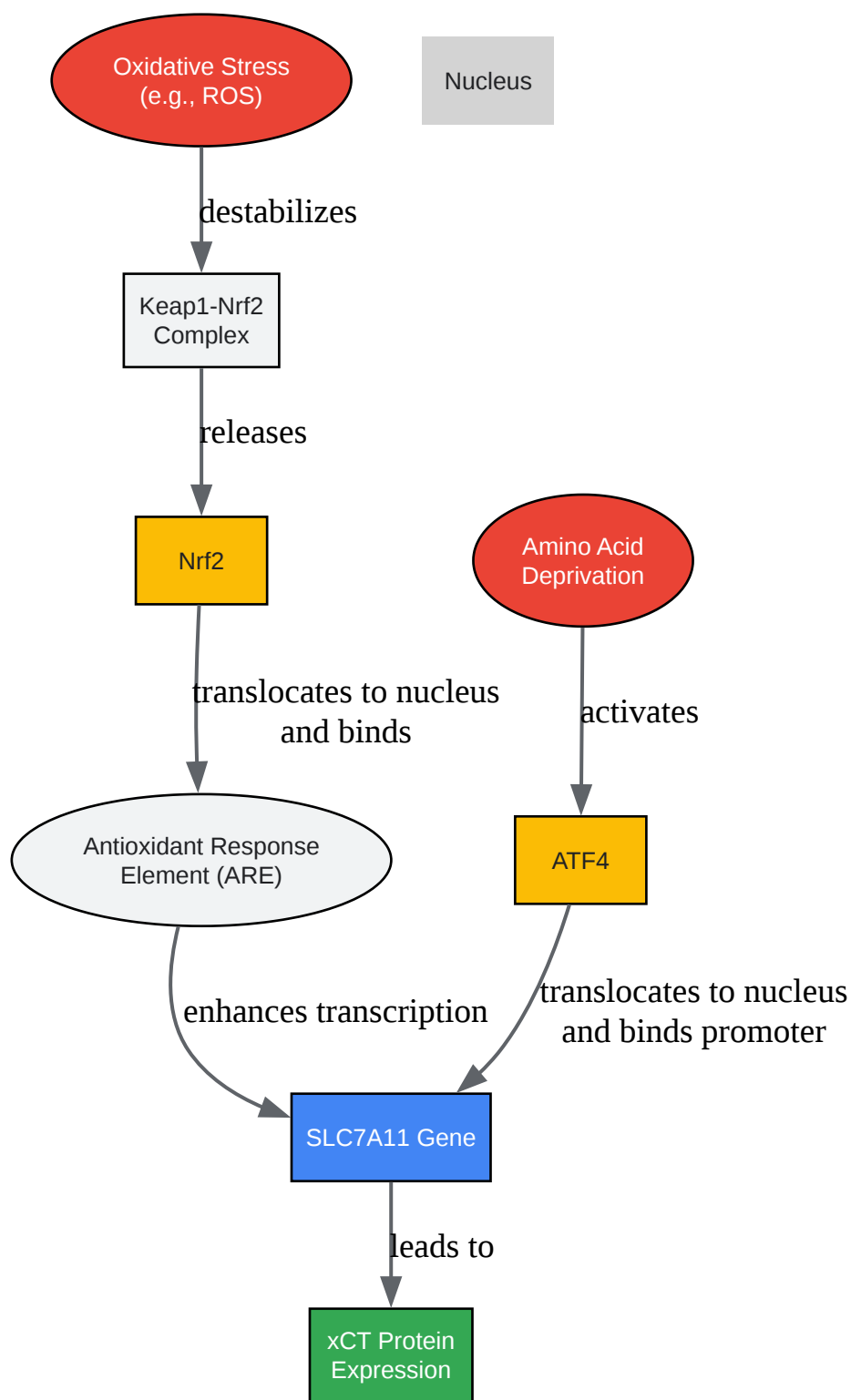
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of **BODIPY FL L-Cystine** in metabolic disorder research.



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Cellular uptake and metabolism of **BODIPY FL L-Cystine**.





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